molecular formula C11H21NO4 B2495173 tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate CAS No. 603130-24-1

tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate

Cat. No. B2495173
M. Wt: 231.292
InChI Key: LKBZAGUOZDYGKG-IUCAKERBSA-N
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Description

Synthesis Analysis

Synthesis of carbamates like "tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate" often involves the reaction of aldehydes with tert-butyl N-hydroxycarbamate in the presence of sodium benzenesulfinate and formic acid, leading to the formation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates. These compounds can act as N-(Boc)-protected nitrones, useful in the synthesis of N-(Boc)hydroxylamines, showcasing their role as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Molecular Structure Analysis

Carbamates' molecular structure is characterized by strong and weak hydrogen bonds that contribute to their stability and reactivity. For instance, the study of various carbamate derivatives has revealed how these hydrogen bonds influence the molecular conformation and packing, highlighting the interplay between different types of hydrogen bonds in forming complex molecular architectures (Das et al., 2016).

Chemical Reactions and Properties

Carbamates undergo various chemical reactions, demonstrating their reactivity and potential as intermediates in organic synthesis. For example, the reaction of tert-butyl N-hydroxycarbamate with organometallics to produce N-(Boc)hydroxylamines or the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates highlights the versatility of carbamates in synthetic chemistry (Sakaitani & Ohfune, 1990).

Physical Properties Analysis

The physical properties of carbamates, such as solubility, melting point, and crystalline structure, are crucial for their application in synthesis and formulation. X-ray crystallography studies, for example, have provided insights into the crystal packing and molecular conformation of carbamates, revealing the importance of intramolecular and intermolecular hydrogen bonding in determining their physical properties (Kant, Singh, & Agarwal, 2015).

Chemical Properties Analysis

The chemical properties of carbamates, including their reactivity towards hydrolysis, nucleophilic substitution, and participation in coupling reactions, are fundamental to their utility in organic synthesis. Studies have demonstrated the ability of carbamates to serve as intermediates in the synthesis of complex molecules, such as natural products and pharmaceuticals, through a variety of chemical transformations (Tang et al., 2014).

Scientific Research Applications

Plasma Reactor Applications

A study by Hsieh et al. (2011) discusses the decomposition of methyl tert-butyl ether (MTBE), a compound structurally related to tert-butyl carbamates, using a cold plasma reactor. This research highlights the use of radio frequency (RF) plasma reactors for decomposing and converting environmental pollutants like MTBE into less harmful substances. The study demonstrates the potential of plasma technology in environmental remediation and suggests avenues for further exploration in decomposing complex organic compounds (Hsieh et al., 2011).

Environmental Behavior and Fate

Research on the environmental occurrence, fate, and biodegradation of ethyl tert-butyl ether (ETBE), another ether compound, reviews microbial capabilities to degrade ETBE in soil and groundwater. This review by Thornton et al. (2020) provides comprehensive insights into the aerobic and possible anaerobic biodegradation pathways of ETBE, indicating the environmental resilience and transformation of tert-butyl compounds. Such studies are crucial for understanding the environmental impact and degradation mechanisms of similar chemical structures (Thornton et al., 2020).

Bioremediation and Natural Attenuation

The biodegradation and bioremediation of MTBE, a compound related to the tert-butyl carbamates, has been extensively reviewed, providing evidence of MTBE biotransformation under aerobic and increasing evidence under anaerobic conditions. These studies by Fiorenza and Rifai (2003) review the metabolic pathways, microbial cultures involved in MTBE degradation, and the implications for bioremediation strategies. Insights from such research are pertinent for developing effective methods to remediate environments contaminated with structurally related compounds (Fiorenza & Rifai, 2003).

Polymer Membrane Applications

Pulyalina et al. (2020) reviewed the application of polymer membranes for the purification of fuel additives, specifically the separation of methanol/MTBE mixtures via pervaporation. This research underscores the significance of membrane technology in separating and purifying chemical mixtures, highlighting the potential applications of tert-butyl compounds in industrial processes. The study presents an analysis of various polymer materials for their efficiency in separating complex mixtures, indicating the broader applicability of such technologies (Pulyalina et al., 2020).

properties

IUPAC Name

tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-8-4-5-9(6-13)15-7-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBZAGUOZDYGKG-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(OC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@H](OC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(3S,6S)-6-(hydroxymethyl)oxan-3-yl]carbamate

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